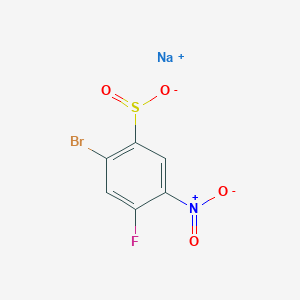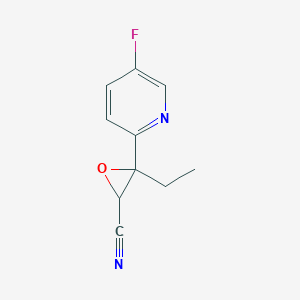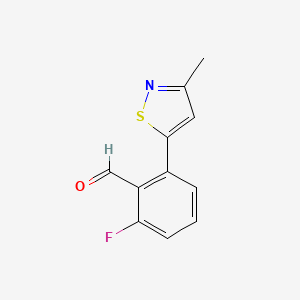
Methyl 2-methylbenzofuran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C11H10O3. . This compound is characterized by a benzofuran ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylbenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the direct thermal one-pot cyclization of 3,5-dihydroxybenzoate with propargyl bromide, followed by base-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylbenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring or the ester group.
Aplicaciones Científicas De Investigación
Methyl 2-methylbenzofuran-4-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 2-methylbenzofuran-4-carboxylate is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure of the benzofuran derivative and the biological context.
Comparación Con Compuestos Similares
Methyl 2-methylbenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
2-Hydroxybenzofuran: Known for its antioxidant and anti-inflammatory properties.
5-Nitrobenzofuran: Studied for its antibacterial and anticancer activities.
Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect the compound’s interactions with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
methyl 2-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-6-9-8(11(12)13-2)4-3-5-10(9)14-7/h3-6H,1-2H3 |
Clave InChI |
REUUWAXILNGBMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)



![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)




![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)


![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)
